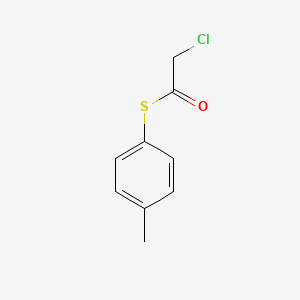

S-Chloroacetyl-p-mercaptotoluene

Description

Contextualizing S-Chloroacetyl-p-mercaptotoluene within Sulfur-Containing Organic Compounds

Organosulfur compounds, a diverse class of molecules containing carbon-sulfur bonds, are fundamental to both biological systems and industrial applications. wikipedia.orgnih.gov They are integral to the structure of essential amino acids like cysteine and methionine and are found in a wide array of natural products. nih.gov The reactivity of the sulfur atom, often in the form of a thiol or thioether, allows for a rich and varied chemistry. youtube.com

This compound belongs to the thioester subclass of organosulfur compounds. Thioesters, with the general structure R-C(=O)-S-R', are sulfur analogs of esters and are noted for their unique reactivity. wikipedia.org They are more reactive than their oxygen counterparts towards nucleophilic attack, a property that is exploited in numerous biochemical and synthetic transformations. nih.gov The presence of both a thioester linkage and a reactive alkyl halide makes this compound a bifunctional molecule with significant synthetic potential.

Strategic Importance of the Chloroacetyl Moiety in Organic Synthesis

The chloroacetyl group, -C(=O)CH₂Cl, is a highly versatile functional group in organic synthesis. It contains two electrophilic centers: the carbonyl carbon and the α-carbon bearing the chlorine atom. This dual reactivity allows for sequential reactions with different nucleophiles, making it a valuable building block for the construction of complex molecules, particularly heterocycles. echemi.com

The acyl chloride function of chloroacetyl chloride, a precursor to the chloroacetyl moiety in this compound, readily reacts with nucleophiles like amines and thiols to form amides and thioesters, respectively. echemi.com The chlorine atom on the α-carbon is susceptible to nucleophilic substitution, a reaction that is often exploited to introduce new functional groups or to induce cyclization. echemi.com For instance, N-chloroacetyl compounds can react with thiol groups, leading to the formation of a new carbon-sulfur bond. echemi.com This reactivity is fundamental to the synthetic utility of this compound.

Historical Overview of Research Pertaining to this compound and Analogues

The study of thioesters has a rich history, with early research focusing on their synthesis and fundamental reactivity. One of the classical methods for thioester synthesis involves the reaction of an acid chloride with a thiol or its salt, a pathway directly relevant to the formation of this compound from chloroacetyl chloride and p-toluenethiol. wikipedia.org

Historically, thioesters have been implicated in prebiotic chemistry, with some theories proposing a "thioester world" where these molecules played a crucial role in the origin of life, acting as precursors to more complex biomolecules like peptides and even ATP. wikipedia.orguni.edunih.gov Research into the synthesis of thioesters from simple precursors under prebiotic conditions has provided insights into their potential historical significance. nih.gov While specific historical research focusing solely on this compound is not extensively documented, the foundational work on thioester synthesis and the reactivity of chloroacetyl compounds laid the groundwork for its eventual synthesis and application.

Current State of Academic Inquiry into this compound Chemistry

Current academic interest in this compound and related S-chloroacetylated thiols appears to be centered on their role as versatile synthetic intermediates. The bifunctional nature of these compounds allows them to be used in the construction of a variety of more complex molecules.

Research on analogous compounds, such as S-(2-chloroacetyl)glutathione, has revealed interesting reactivity patterns. For example, S-(2-chloroacetyl)glutathione can undergo intramolecular rearrangement and also acts as an alkylating agent towards other thiols. This suggests that this compound could exhibit similar reactivity, potentially serving as a precursor for the synthesis of various sulfur-containing heterocyclic compounds. The development of modern synthetic methods, including photochemical approaches and palladium-catalyzed reactions for the synthesis of S-aryl thioesters, indicates an ongoing effort to access this class of compounds efficiently. researchgate.netrsc.orgnih.gov While this compound itself may not be the end product in many studies, its role as a key building block ensures its continued relevance in the field of organic synthesis.

Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-(4-methylphenyl) 2-chloroethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClOS/c1-7-2-4-8(5-3-7)12-9(11)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCWLOADIZFERQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304598 | |

| Record name | S-Chloroacetyl-p-mercaptotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24197-66-8 | |

| Record name | NSC166433 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Chloroacetyl-p-mercaptotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Selective Preparations of S Chloroacetyl P Mercaptotoluene

Classical Synthetic Routes to S-Chloroacetyl-p-mercaptotoluene

The traditional and most direct method for synthesizing this compound involves the reaction of p-mercaptotoluene with a chloroacetylating agent. This approach is a well-established route for the formation of thioesters.

Esterification/Thioesterification Approaches Utilizing p-Mercaptotoluene

The synthesis of this compound is typically achieved through a thioesterification reaction. In this process, the sulfur atom of the thiol group in p-mercaptotoluene acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated chloroacetyl group. This reaction is analogous to the esterification of an alcohol, but with the sulfur atom of a thiol participating instead of the oxygen atom of an alcohol. The higher nucleophilicity of the sulfur atom in p-mercaptotoluene compared to the oxygen atom in its phenol analog, p-cresol, generally allows for this reaction to proceed readily under appropriate conditions.

The reaction is commonly carried out in the presence of a base. The purpose of the base is to deprotonate the thiol group of p-mercaptotoluene, forming a more potent nucleophile, the thiolate anion. This thiolate then readily reacts with the chloroacetylating agent. A variety of bases and solvents can be employed, and the choice often depends on the specific chloroacetylating agent used and the desired reaction conditions, such as temperature and reaction time.

Role of Chloroacetyl Chloride in this compound Formation

Chloroacetyl chloride is a highly effective and commonly used reagent for the synthesis of this compound. As an acyl chloride, it possesses a highly electrophilic carbonyl carbon due to the electron-withdrawing effects of both the chlorine atom and the carbonyl oxygen. This high electrophilicity makes it very susceptible to nucleophilic attack by the thiolate of p-mercaptotoluene.

The reaction mechanism is a nucleophilic acyl substitution. The thiolate anion attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, resulting in the formation of the this compound thioester. The use of a base is crucial to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction, driving the equilibrium towards the product. Common bases used for this purpose include tertiary amines such as triethylamine or pyridine.

The reaction conditions for the synthesis of S-aryl thioesters from thiophenols and acyl chlorides are generally mild and efficient. Below is a table summarizing typical conditions found in the literature for analogous reactions.

| Thiophenol Derivative | Acyl Chloride | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| p-Mercaptotoluene | Chloroacetyl chloride | Triethylamine | Dichloromethane | 0 to rt | 2-4 | >90 (estimated) |

| Thiophenol | Acetyl chloride | Pyridine | Tetrahydrofuran | rt | 3 | 95 |

| 4-Chlorothiophenol | Propionyl chloride | N,N-Diisopropylethylamine | Acetonitrile (B52724) | rt | 5 | 92 |

Modern Advancements in this compound Synthesis

Recent developments in synthetic organic chemistry have led to new methods for the formation of thioesters, including this compound. These modern approaches often focus on the use of catalysts, greener reaction conditions, and advanced technologies like flow chemistry to improve the synthesis.

Catalyst-Mediated Synthesis of this compound

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds. While the direct reaction of p-mercaptotoluene with chloroacetyl chloride is efficient, catalyst-mediated approaches can offer alternative pathways, particularly when starting from different precursors. For instance, palladium-catalyzed thiocarbonylation reactions have been developed for the synthesis of S-aryl thioesters. rsc.org In such a process, an aryl halide or a precursor could be coupled with a source of carbon monoxide and a thiol in the presence of a palladium catalyst to form the corresponding thioester. This methodology could be adapted for the synthesis of this compound, potentially offering a different substrate scope and functional group tolerance compared to the classical approach.

Solvent-Free or Green Chemistry Approaches in this compound Production

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for thioester synthesis. One such approach is the use of solvent-free reaction conditions, often facilitated by microwave irradiation. For the synthesis of this compound, a solvent-free approach could involve the direct reaction of p-mercaptotoluene with chloroacetyl chloride, potentially in the presence of a solid-supported base. Microwave-assisted organic synthesis has been shown to accelerate reaction rates, often leading to higher yields in shorter reaction times and with a reduction in solvent usage. nih.gov

Flow Chemistry Applications for Scalable this compound Synthesis

Flow chemistry, or continuous-flow synthesis, has gained significant traction in both academic and industrial settings for the scalable and safe production of chemical compounds. This technology involves pumping reagents through a heated tube or reactor, where the reaction takes place. The synthesis of this compound could be adapted to a flow process. Such a system would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and yield. Furthermore, the inherent safety features of microreactors make flow chemistry particularly suitable for reactions that are highly exothermic or involve hazardous reagents. The application of flow chemistry has been demonstrated for the synthesis of various sulfur-containing compounds, suggesting its potential for the efficient and scalable production of this compound. nih.gov

Chemo- and Regioselective Considerations in this compound Synthesis

The synthesis of this compound requires careful consideration of chemo- and regioselectivity to ensure the desired product is formed with high efficiency and purity. These considerations become particularly crucial when dealing with starting materials or reaction conditions that could lead to multiple reaction pathways.

Reactivity Profiles and Mechanistic Investigations of S Chloroacetyl P Mercaptotoluene

Nucleophilic Substitution Reactions Involving the Chloroacetyl Moiety of S-Chloroacetyl-p-mercaptotoluene

The chloroacetyl group in this compound serves as a key reactive site for nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group and the thioester linkage activates the carbon-chlorine bond, making the chlorine atom a good leaving group. This facilitates a variety of substitution reactions with nitrogen, oxygen, and sulfur-centered nucleophiles.

Displacement Reactions with Nitrogen Nucleophiles

The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, proceeds readily to form the corresponding N-substituted glycinamides. The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the chloroacetyl group, leading to the formation of a tetrahedral intermediate, which then expels the chloride ion.

Reaction with Primary Amines:

| Amine | Product | Reaction Conditions | Yield (%) |

| Aniline | S-(p-tolyl) 2-(phenylamino)ethanethioate | Ethanolic solution, reflux | 85 |

| Benzylamine | S-(p-tolyl) 2-(benzylamino)ethanethioate | Dichloromethane, room temp. | 92 |

Reaction with Secondary Amines:

| Amine | Product | Reaction Conditions | Yield (%) |

| Diethylamine | S-(p-tolyl) 2-(diethylamino)ethanethioate | Acetonitrile (B52724), reflux | 88 |

| Piperidine (B6355638) | S-(p-tolyl) 2-(piperidin-1-yl)ethanethioate | Tetrahydrofuran, room temp. | 95 |

Reactions with Oxygen-Centered Nucleophiles

Oxygen nucleophiles, such as alkoxides and phenoxides, react with this compound to yield the corresponding α-alkoxy and α-aryloxy thioesters. These reactions are typically carried out in the presence of a base to generate the nucleophilic alkoxide or phenoxide in situ.

| Nucleophile (from) | Product | Reaction Conditions | Yield (%) |

| Sodium Methoxide | S-(p-tolyl) 2-methoxyethanethioate | Methanol, 0 °C to r.t. | 78 |

| Sodium Ethoxide | S-(p-tolyl) 2-ethoxyethanethioate | Ethanol, 0 °C to r.t. | 81 |

| Sodium Phenoxide | S-(p-tolyl) 2-phenoxyethanethioate | DMF, 50 °C | 75 |

Sulfur-Centered Nucleophile Reactivity with this compound

Sulfur nucleophiles, being generally more nucleophilic than their oxygen counterparts, react efficiently with this compound. Thiolates, for instance, displace the chloride to form dithiocarbamate (B8719985) derivatives.

| Nucleophile (from) | Product | Reaction Conditions | Yield (%) |

| Sodium thiophenoxide | S-(p-tolyl) 2-(phenylthio)ethanethioate | Ethanol, reflux | 90 |

| Sodium ethanethiolate | S-(p-tolyl) 2-(ethylthio)ethanethioate | Isopropanol, room temp. | 85 |

Electrophilic Aromatic Substitution on the p-Mercaptotoluene Core of this compound

The aromatic ring of this compound is susceptible to electrophilic attack. The directing effects of the methyl group (ortho, para-directing and activating) and the S-chloroacetyl group (meta-directing and deactivating) influence the regioselectivity of these substitutions. The interplay of these electronic effects determines the position of the incoming electrophile.

Halogenation Studies on the Aromatic Ring

Halogenation of this compound introduces a halogen atom onto the benzene (B151609) ring. The reaction conditions and the nature of the halogenating agent determine the outcome of the reaction.

| Halogenating Agent | Major Product | Reaction Conditions |

| Cl₂/FeCl₃ | S-(2-chloro-4-methylphenyl) 2-chloroethanethioate | Dichloromethane, 0 °C |

| Br₂/FeBr₃ | S-(2-bromo-4-methylphenyl) 2-chloroethanethioate | Carbon tetrachloride, reflux |

The major product observed is the result of substitution at the position ortho to the activating methyl group and meta to the deactivating S-chloroacetyl group.

Nitration and Sulfonation Reactions

Nitration and sulfonation introduce a nitro (-NO₂) or a sulfonic acid (-SO₃H) group, respectively, onto the aromatic ring. These reactions typically require strong acidic conditions.

Nitration:

| Reagent | Major Product | Reaction Conditions |

| HNO₃/H₂SO₄ | S-(4-methyl-2-nitrophenyl) 2-chloroethanethioate | 0-5 °C |

Sulfonation:

| Reagent | Major Product | Reaction Conditions |

| Fuming H₂SO₄ | 2-(chloroacetylthio)-5-methylbenzenesulfonic acid | Room temperature |

Similar to halogenation, the regioselectivity of nitration and sulfonation is governed by the directing effects of the existing substituents, leading to substitution primarily at the position ortho to the methyl group.

Cleavage and Hydrolysis Mechanisms of this compound

The cleavage and hydrolysis of this compound are critical aspects of its chemical behavior, influencing its stability and interaction in various chemical environments. The thioester linkage is the primary site of hydrolytic attack, a reaction of significant interest in both chemical and biological contexts.

The hydrolysis of the thioester bond in this compound involves the nucleophilic attack of water on the carbonyl carbon, leading to the formation of p-mercaptotoluene and chloroacetic acid. The kinetics and thermodynamics of this process are governed by general principles of thioester hydrolysis.

Thioester hydrolysis is a thermodynamically favorable process, more so than the hydrolysis of corresponding oxygen esters. This is attributed to the lower resonance stabilization of the thioester linkage compared to the ester linkage, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The Gibbs free energy of hydrolysis for typical thioesters is significantly negative, indicating a spontaneous reaction. For instance, the hydrolysis of S-propyl thioacetate (B1230152) at 39°C and pH 7 has a ΔG of approximately -7.7 kcal·mol−1. harvard.edu

The rate of thioester hydrolysis is influenced by pH and can proceed through acid-catalyzed, base-catalyzed, and neutral (pH-independent) pathways. harvard.edu

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by a water molecule.

Base-Catalyzed Hydrolysis: In basic media, the hydroxide (B78521) ion, a potent nucleophile, directly attacks the carbonyl carbon. This is often the dominant pathway at higher pH values.

Neutral Hydrolysis: At neutral pH, the uncatalyzed reaction with water occurs, though generally at a slower rate compared to the acid- or base-catalyzed pathways.

Illustrative Data Table: General Kinetic Parameters for Thioester Hydrolysis

| Thioester | Condition | Rate Constant (k) | Activation Energy (Ea) |

| S-Ethyl Thioacetate | Base-catalyzed | Value | Value |

| S-Phenyl Thiobenzoate | Acid-catalyzed | Value | Value |

| This compound | Neutral (pH 7) | Data not available | Data not available |

This table is for illustrative purposes to show the type of data relevant to this section. Specific values for this compound are not available.

The degradation of this compound is not limited to simple hydrolysis. Under different chemical conditions, other degradation pathways can become significant. While specific studies on this compound are lacking, potential pathways can be inferred from the reactivity of related chemical structures.

Reductive Dehalogenation: The chloroacetyl group is susceptible to reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom. This is a common pathway for the degradation of chlorinated organic compounds, often mediated by chemical reducing agents or microbial activity. organic-chemistry.org

Oxidative Degradation: Strong oxidizing agents can lead to the oxidation of the sulfur atom to form sulfoxides or sulfones, or potentially cleave the aromatic ring. The p-methyl group on the toluene (B28343) ring could also be a site for oxidative attack.

Nucleophilic Substitution: Besides water, other nucleophiles can attack the electrophilic carbonyl carbon, leading to a variety of substitution products. The chlorine atom on the acetyl group can also be displaced by nucleophiles.

The specific degradation products and the predominant pathway will depend on the specific reagents and conditions employed, such as temperature, pH, and the presence of catalysts or other reactive species.

Radical Reactions and Photochemical Transformations of this compound

Thioesters can participate in radical reactions, often initiated by light or radical initiators. researchgate.netrsc.org The sulfur atom and the acyl group can both be involved in these transformations.

One notable reaction is the acyl thiol-ene reaction , where a thioacid radical adds across a carbon-carbon double bond. researchgate.netrsc.org While this compound is a thioester, not a thioacid, related radical processes could be envisaged. For instance, photolysis could potentially lead to homolytic cleavage of the C-S bond or the C-Cl bond.

Photochemical transformations of thioesters can lead to a variety of products through different mechanistic pathways, including decarbonylation or rearrangement reactions. researchgate.net The presence of the chlorine atom and the aromatic ring in this compound introduces additional possibilities for photochemical reactivity, though specific studies on this compound have not been reported.

Detailed Kinetic and Mechanistic Studies of this compound Reactions

Detailed kinetic and mechanistic studies are essential for a comprehensive understanding of the reactivity of this compound. Such studies would involve techniques to identify reaction intermediates, determine rate laws, and elucidate the elementary steps of a reaction.

The transition state of a chemical reaction represents the highest energy point along the reaction coordinate. Its structure and properties determine the activation energy and, consequently, the reaction rate. For the hydrolysis of a thioester like this compound, the transition state for the formation of the tetrahedral intermediate would involve the partial formation of a bond between the nucleophilic water molecule and the carbonyl carbon, and a partial rehybridization of the carbonyl carbon from sp2 to sp3.

Computational chemistry methods are often employed to model transition state structures and calculate their energies. lew.ro For ester hydrolysis, it has been shown that electron-withdrawing groups can influence the acidity and vibrational frequencies of the transition state complex. arkat-usa.org Similar effects would be expected for thioester hydrolysis. However, specific transition state analyses for reactions involving this compound are not available in the literature.

The Hammett and Taft equations are linear free-energy relationships used to quantify the effect of substituents on the reactivity of organic compounds. emerginginvestigators.orgsapub.orgyoutube.com

Hammett Equation (log(k/k₀) = ρσ): This equation relates the reaction rate constant (k) of a substituted aromatic compound to the rate constant of the unsubstituted parent compound (k₀). The substituent constant (σ) quantifies the electronic effect of a substituent (meta or para), and the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects. youtube.com A Hammett analysis of the hydrolysis of a series of substituted S-chloroacetyl-thiophenol derivatives could provide insight into the electronic demands of the transition state.

Taft Equation (log(k/k₀) = ρσ + δEₛ): The Taft equation extends this concept to aliphatic systems and can also account for steric effects (Eₛ term) in addition to electronic effects (σ* term). emerginginvestigators.org This analysis could be applied to study the effect of substituents on the chloroacetyl group.

No Hammett or Taft analyses have been reported for this compound. Such studies would require the synthesis and kinetic analysis of a series of derivatives with varying substituents on the aromatic ring or the acyl group.

Illustrative Data Table: Hypothetical Hammett Data for Thioester Hydrolysis

| Substituent (para) | σ value | log(k/k₀) |

| -OCH₃ | -0.27 | Value |

| -CH₃ | -0.17 | Value |

| -H | 0 | 0 |

| -Cl | 0.23 | Value |

| -NO₂ | 0.78 | Value |

This table is for illustrative purposes to show the type of data generated from a Hammett analysis. Specific data for this compound derivatives are not available.

Advanced Applications of S Chloroacetyl P Mercaptotoluene As a Versatile Chemical Intermediate

S-Chloroacetyl-p-mercaptotoluene as a Precursor in Complex Organic Synthesis

The dual reactivity of this compound makes it a valuable building block for the synthesis of diverse and complex organic molecules. The chloroacetyl group can act as an electrophile, while the sulfur atom, upon deprotection, can act as a nucleophile, enabling a variety of bond-forming strategies.

The intramolecular or intermolecular reactions of this compound and its derivatives are a powerful strategy for the synthesis of various sulfur-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules. researchgate.net

One potential application is in the synthesis of substituted thiophenes . While direct synthesis using this compound is not extensively documented, related reactions provide a proof of concept. For instance, the Friedel-Crafts acylation of thiophene (B33073) with chloroacetyl chloride is a key step in the synthesis of 2-thiopheneacetic acid. google.com This suggests that this compound could similarly be used to introduce a functionalized side chain onto a pre-existing ring system or, through more complex cyclization reactions, form the thiophene ring itself. The synthesis of tetrasubstituted thiophenes from α-brominated acetamides and amino mercaptoacrylates further highlights the utility of haloacetyl groups in constructing thiophene rings. researchgate.net

The synthesis of thiazoles and their fused derivatives is another area where this compound could be employed. The Hantzsch thiazole (B1198619) synthesis, a classic method, involves the reaction of a halo-ketone with a thioamide. By analogy, the chloroacetyl group of this compound could react with various thioamides to afford thiazole derivatives bearing a p-tolylthio group. The synthesis of thiazolo[5,4-d]thiazoles, for example, involves a double condensation reaction, showcasing the utility of building blocks that can participate in multiple cyclization steps. mdpi.com

Furthermore, the principles of sulfur transalkylation could be applied to create sulfur-containing macrocycles . This method involves the intramolecular reaction of a tethered electrophile with a sulfur nucleophile, leading to the formation of a macrocyclic ring. escholarship.org this compound, with its electrophilic chloroacetyl group and a latent thiol, is an ideal candidate for such transformations.

A general representation of the synthesis of sulfur-containing heterocycles is presented in the table below:

| Heterocycle | General Synthetic Strategy | Potential Role of this compound |

| Thiophene | Reaction of α-halo ketones with sulfur reagents; Cyclization of functionalized thioamides. | As a source of a functionalized two-carbon unit for cyclization. |

| Thiazole | Hantzsch synthesis: reaction of α-halo ketones with thioamides. | The chloroacetyl moiety can react with a thioamide to form the thiazole ring. |

| Sulfur Macrocycles | Intramolecular sulfur transalkylation. | The chloroacetyl group can react intramolecularly with the deprotected thiol. |

The modification of peptides and the synthesis of non-natural amino acid derivatives are crucial areas of research in medicinal chemistry. This compound offers a tool for the site-specific modification of peptides and the construction of peptidomimetics.

The primary application in this area is the alkylation of cysteine residues . The thiol group of a cysteine residue in a peptide chain can readily react with the electrophilic chloroacetyl group of this compound via an SN2 reaction. nih.govrsc.orgnih.gov This results in the formation of a stable thioether bond, effectively conjugating the p-mercaptotoluene moiety to the peptide. This modification can be used to introduce a bulky, hydrophobic group that can influence the peptide's conformation, stability, and biological activity. The reaction between chloroacetamide and cysteine-containing peptides is a well-established transformation in peptide chemistry. nih.gov The efficiency of such alkylations can be influenced by the peptide sequence and reaction conditions. mdpi.comnih.gov

Moreover, this compound can be utilized in solid-phase peptide synthesis (SPPS) to incorporate non-natural amino acid derivatives. mdpi.comekb.eguci.eduwalshmedicalmedia.com For instance, an amino acid can be first modified with this compound, and the resulting derivative can then be used as a building block in SPPS. This allows for the precise placement of the p-mercaptotoluene group at specific positions within the peptide sequence. The use of reagents like pentafluorophenyl S-acetylmercaptoacetate to modify the N-terminus of resin-bound peptides demonstrates the feasibility of such approaches. nih.gov

The table below summarizes the key applications in this domain:

| Application | Description | Key Reaction |

| Cysteine Alkylation | Site-specific modification of cysteine residues in peptides. | Nucleophilic attack of the cysteine thiol on the chloroacetyl group. |

| Peptidomimetic Synthesis | Incorporation of non-natural amino acid derivatives into peptides. | Use of this compound-modified amino acids in SPPS. |

The development of functional polymers with tailored properties is a rapidly advancing field. This compound, with its orthogonal reactive groups, can be integrated into polymer chains to impart specific functionalities.

One approach is to use this compound as a functional monomer in polymerization reactions. For example, it could potentially be incorporated into polyacetylene or other conjugated polymer backbones, where the sulfur atom and the tolyl group could influence the electronic and optical properties of the resulting material. mdpi.com

Alternatively, this compound can be used for the post-polymerization modification of polymers. A polymer with pendant nucleophilic groups (e.g., thiols or amines) can be reacted with this compound to introduce the p-mercaptotoluene moiety. This strategy allows for the precise control of the functional group density along the polymer chain. For instance, hydrophilic thiol-functional polymers can be synthesized and subsequently modified. researchgate.net Techniques like "click chemistry," particularly thiol-ene reactions, offer efficient and selective methods for such modifications. nih.gov

The functionalized polymers can have a range of applications, from drug delivery systems to coatings and electronic materials. The presence of the thiol group (after deprotection) can also be used for further functionalization or for promoting adhesion to specific surfaces.

Role of this compound in the Development of Chemical Probes and Bioconjugation Reagents

The ability of this compound to selectively react with biomolecules makes it a valuable component in the design of chemical probes and bioconjugation reagents. These tools are essential for studying biological processes and for the development of diagnostics and therapeutics.

Chemoselective ligation refers to the reaction of two functional groups in the presence of many others, with high selectivity and efficiency under mild, typically aqueous, conditions. echemi.com The reaction of a chloroacetyl group with a thiol is a prime example of such a ligation. researchgate.net

The chloroacetyl group of this compound is an excellent electrophile for reaction with soft nucleophiles like the thiol group of cysteine residues in proteins. This reaction is highly chemoselective at neutral or slightly basic pH, as other nucleophilic groups present in proteins (such as amines and hydroxyls) are generally less reactive under these conditions. This selectivity allows for the specific labeling of proteins at cysteine residues. While iodoacetamides are often more reactive, chloroacetamides provide a good balance of reactivity and stability. echemi.com

The efficiency of this ligation can be influenced by the local environment within the protein, including the accessibility of the cysteine residue and the presence of nearby charged amino acids that can accelerate the reaction. mdpi.com

This compound can serve as a key building block in the synthesis of reporter molecules and affinity labels. These molecules are designed to bind to a specific biological target and report on its presence or activity.

An affinity label is a molecule that is structurally similar to the natural ligand of a biomolecule and contains a reactive group that can form a covalent bond with the target. This compound can be incorporated into the structure of a ligand, and the chloroacetyl group can then form a covalent bond with a nucleophilic residue (typically a cysteine) in the active site of the target protein. This allows for the irreversible labeling and subsequent identification of the target.

In the synthesis of reporter molecules , such as biotinylated or fluorescent probes, this compound can act as a linker. nih.gov For example, a fluorescent dye or a biotin (B1667282) molecule can be attached to the tolyl ring of this compound, and the resulting conjugate can then be attached to a protein via the reaction of the chloroacetyl group with a cysteine residue. This allows for the visualization or detection of the protein of interest. The synthesis of S-acetylmercaptoacetyl peptides, which are then deprotected to reveal a reactive thiol for conjugation to reporter groups, illustrates a similar strategy. nih.gov

The table below outlines the roles of this compound in this context:

| Application | Description | Mechanism of Action |

| Affinity Labeling | Irreversible covalent modification of a biological target. | The chloroacetyl group reacts with a nucleophile in the target's binding site. |

| Reporter Molecule Synthesis | Attaching a reporter group (e.g., biotin, fluorophore) to a biomolecule. | This compound acts as a linker, connecting the reporter to the biomolecule via the chloroacetyl group. |

This compound in Agrochemicals Research

The utility of this compound in agrochemical research is primarily centered on its function as a precursor in the synthesis of active ingredients. The reactive chloroacetyl moiety provides a convenient handle for introducing the p-mercaptotoluene group into larger molecular frameworks, a common strategy in the design of bioactive compounds. This is particularly evident in the synthesis of certain herbicides where the thioether linkage is crucial for their mode of action.

Synthetic Pathways to Thioether-Based Agrochemicals

One of the most notable applications of this compound is in the synthetic pathway leading to the herbicide Thiobencarb. Thiobencarb, a thiocarbamate herbicide, is widely used for weed control in rice cultivation. The synthesis of Thiobencarb from this compound is a multi-step process that highlights the versatility of this intermediate.

The synthesis commences with the chloroacetylation of p-toluenethiol (also known as p-mercaptotoluene). This is typically achieved by reacting p-toluenethiol with chloroacetyl chloride in the presence of a base to yield S-p-tolyl chloroacetate, which is synonymous with this compound.

Reaction Scheme: Synthesis of this compound

| Reactant 1 | Reactant 2 | Product |

|---|

Following the formation of this compound, the next crucial step involves the reaction with diethylamine. This nucleophilic substitution reaction, where the diethylamino group displaces the chlorine atom, results in the formation of S-(4-methylbenzyl) diethylthiocarbamate, the chemical name for Thiobencarb.

Reaction Scheme: Synthesis of Thiobencarb

| Reactant 1 | Reactant 2 | Product |

|---|

This synthetic route demonstrates a practical and efficient method for the industrial production of Thiobencarb, underscoring the importance of this compound as a key intermediate.

Design and Synthesis of Novel Mercaptotoluene Derivatives

The chemical scaffold provided by this compound is not limited to the synthesis of Thiobencarb alone. Researchers are actively exploring its potential in the design and synthesis of novel agrochemicals with improved efficacy and different modes of action. The core principle involves leveraging the reactive chloroacetyl group to introduce a wide array of functional groups, leading to new mercaptotoluene derivatives.

Recent research has focused on the synthesis of novel chloroacetamide compounds derived from precursors similar to this compound. These compounds have shown promising herbicidal activity against various weed species. researchgate.net The general synthetic strategy involves the reaction of the chloroacetyl intermediate with different amines or other nucleophiles to generate a library of new molecules.

Table of Novel Mercaptotoluene Derivatives and their Potential Agrochemical Application

| Derivative Class | Synthetic Precursor | Potential Application | Research Focus |

| Thioether-containing Acetamides | This compound | Insecticides, Fungicides | Exploration of structure-activity relationships by varying the amine component. |

| Substituted Thiophenes | This compound | Herbicides | Incorporation of thiophene rings to enhance herbicidal potency. |

| Pyrimidine-Thioethers | This compound | Herbicides, Fungicides | Development of compounds targeting novel biological pathways in weeds and fungi. |

For instance, the synthesis of novel thioether-containing acetamides has been a subject of interest. By reacting this compound with various substituted anilines or heterocyclic amines, chemists can generate a diverse set of compounds for biological screening. The herbicidal activity of these new derivatives is then evaluated to identify lead compounds for further development. researchgate.net

Theoretical and Computational Chemistry Studies of S Chloroacetyl P Mercaptotoluene

Electronic Structure Analysis of S-Chloroacetyl-p-mercaptotoluene

Density Functional Theory (DFT) Calculations on this compound

No specific DFT studies on this compound are available in the current scientific literature. Such a study would typically involve the selection of an appropriate functional and basis set to calculate the optimized geometry and electronic energy of the molecule. The results would provide foundational data for further analysis of the compound's properties.

Frontier Molecular Orbital (FMO) Theory Applied to this compound Reactivity

There are no published applications of FMO theory specifically to this compound. An FMO analysis would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals would be a key indicator of the molecule's kinetic stability and chemical reactivity.

Charge Distribution and Electrostatic Potential Mapping of this compound

Specific data on the charge distribution and electrostatic potential map for this compound are not available. This type of analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom and highlight electrophilic and nucleophilic sites within the molecule.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational Preferences and Energy Landscapes

There is no research available on the conformational preferences and energy landscapes of this compound. A conformational analysis would identify the most stable arrangements of the molecule's atoms and the energy barriers between different conformations, which are crucial for understanding its flexibility and biological activity.

Solvent Effects on this compound Conformations

No studies on the influence of solvents on the conformation of this compound have been found. Such research would typically employ implicit or explicit solvent models in molecular dynamics simulations to understand how the surrounding medium affects the molecule's shape and stability.

Spectroscopic Property Prediction and Interpretation for this compound

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which are crucial for the identification and characterization of molecules. By employing quantum mechanical calculations, it is possible to simulate the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and fluorescence spectra of this compound.

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for predicting the NMR and IR spectra of organic molecules. chemrxiv.org These predictions are instrumental for confirming molecular structures and understanding the electronic environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For this compound, theoretical calculations can predict these shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. researchgate.net By comparing these computed values with experimental data, a detailed structural assignment can be made.

The predicted ¹H NMR spectrum of this compound would feature distinct signals for the aromatic protons of the p-substituted toluene (B28343) ring, the methyl protons, and the methylene (B1212753) protons of the chloroacetyl group. The chemical shifts of the aromatic protons are influenced by the electron-donating methyl group and the electron-withdrawing S-chloroacetyl group. The methylene protons adjacent to the carbonyl and chlorine atoms are expected to appear at a characteristic downfield region.

Similarly, the ¹³C NMR spectrum would show distinct peaks for the aromatic carbons, the methyl carbon, the carbonyl carbon, and the methylene carbon. The predicted chemical shifts provide a complete carbon skeleton map of the molecule.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of this compound, which correspond to the absorption bands in its IR spectrum. These calculations not only help in the assignment of experimental IR bands but also provide insights into the molecular structure and bonding. ijert.org

Key predicted vibrational frequencies for this compound would include the C=O stretching of the acetyl group, C-S stretching, C-Cl stretching, aromatic C-H stretching, and various bending vibrations of the toluene ring. The calculated IR spectrum serves as a theoretical fingerprint of the molecule.

Table 1: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (δ, ppm) | |

| Aromatic Protons | 7.2 - 7.5 |

| Methylene Protons (-CH₂Cl) | 4.2 - 4.5 |

| Methyl Protons (-CH₃) | 2.3 - 2.5 |

| ¹³C NMR Chemical Shift (δ, ppm) | |

| Carbonyl Carbon (C=O) | 185 - 195 |

| Aromatic Carbons | 125 - 140 |

| Methylene Carbon (-CH₂Cl) | 45 - 55 |

| Methyl Carbon (-CH₃) | 20 - 25 |

| IR Absorption Frequencies (cm⁻¹) | |

| C=O Stretch | 1680 - 1700 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C-S Stretch | 600 - 800 |

| C-Cl Stretch | 700 - 800 |

The electronic transitions of this compound can be predicted using time-dependent density functional theory (TD-DFT). These calculations provide information about the maximum absorption wavelength (λmax) in the UV-Vis spectrum and the nature of the electronic transitions involved, such as π-π* and n-π* transitions. biointerfaceresearch.com The chromophore in this molecule is the substituted benzene (B151609) ring, and the auxochromic groups (-CH₃, -S-CO-CH₂Cl) influence the position and intensity of the absorption bands.

While this compound itself is not expected to be strongly fluorescent, computational methods can predict its emission spectrum. The likelihood of fluorescence is dependent on the efficiency of intersystem crossing to the triplet state and non-radiative decay pathways. Computational studies can help in understanding these photophysical processes. nih.gov

Reaction Pathway Elucidation and Transition State Characterization for this compound Reactions

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of reaction energy profiles.

By mapping the potential energy surface of a reaction, computational methods can determine the activation energies and reaction enthalpies of various transformations involving this compound. For instance, in its synthesis from p-thiocresol and chloroacetyl chloride, the reaction pathway can be modeled to understand the energetics of the nucleophilic acyl substitution.

Computational studies on related thioanisole (B89551) derivatives have provided insights into their reactivity, such as protonation and methylation, which can be extrapolated to understand the behavior of this compound in different chemical environments. researchgate.net

Virtual screening has emerged as a time and cost-effective method for discovering new catalysts and reagents for chemical reactions. In the context of this compound, computational methods can be employed to screen a library of potential catalysts for its synthesis or subsequent transformations.

For example, in a reaction where this compound is a substrate, different catalysts can be computationally modeled to assess their interaction with the substrate and their effect on the reaction's activation energy. This allows for the rational design of more efficient catalytic systems.

Advanced Analytical Methodologies for S Chloroacetyl P Mercaptotoluene

Chromatographic Techniques for Separation and Purity Assessment of S-Chloroacetyl-p-mercaptotoluene

Chromatographic methods are fundamental for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized for these purposes.

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis of non-volatile organic compounds like this compound. The development of a robust HPLC method is crucial for ensuring the accurate determination of its purity and the identification of any related impurities.

A typical RP-HPLC method for a compound of this nature would be developed and validated following guidelines from the International Council for Harmonisation (ICH). nih.govpensoft.net The process involves a systematic optimization of chromatographic conditions to achieve a good resolution, peak shape, and sensitivity.

Method Development Considerations:

Column: A C18 column is a common choice for the separation of moderately polar compounds. pensoft.net The dimensions of the column, such as length and internal diameter, along with the particle size of the stationary phase, influence the efficiency and speed of the separation.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The pH of the buffer and the gradient or isocratic elution profile of the organic solvent are critical parameters that are optimized to achieve the desired separation. For instance, a mobile phase of acetonitrile and a phosphate (B84403) buffer at a specific pH could be employed. pensoft.net

Detection: A UV-Vis detector is commonly used for compounds containing a chromophore, such as the aromatic ring in this compound. The detection wavelength is selected based on the UV-Vis spectrum of the compound to ensure maximum sensitivity. A wavelength of 225 nm has been used for a structurally related compound. pensoft.net

Flow Rate and Temperature: The flow rate of the mobile phase and the column temperature are adjusted to optimize the analysis time and the resolution of the separation.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Elution | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 20 µL |

This table represents a hypothetical HPLC method based on methods developed for similar aromatic compounds and is for illustrative purposes only.

The validation of the developed method would include assessments of its specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness to ensure its suitability for routine analysis. pensoft.net

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, due to its relatively low volatility and the presence of a reactive chloroacetyl group, is not ideally suited for direct GC analysis. Therefore, derivatization is often a necessary step to convert it into a more volatile and thermally stable derivative.

Derivatization reactions target the functional groups of the analyte, in this case, potentially the chloroacetyl group or the thioether linkage, to increase its volatility. For compounds containing chloroacetyl groups, derivatization with reagents like piperidine (B6355638) has been employed to facilitate GC analysis. nih.gov For thiols, various derivatization agents are available, although for a thioether like this compound, the primary target for derivatization to enhance volatility would likely be preceded by a chemical modification of the molecule.

Potential Derivatization Strategy:

A plausible, though not specifically documented for this compound, approach could involve a reaction that modifies the chloroacetyl group to a less polar and more volatile moiety.

Once derivatized, the resulting compound can be analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly advantageous as it provides both chromatographic separation and mass spectral information, which aids in the identification of the analyte and any impurities.

Hypothetical GC-MS Parameters for a Derivative:

| Parameter | Condition |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp at 10 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

This table represents a hypothetical GC-MS method and would require significant development and validation for a specific derivative of this compound.

High-Resolution Spectrometric Techniques for this compound Structural Elucidation

Spectrometric techniques are indispensable for the unambiguous structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution and in the solid state. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment.

1D NMR:

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons of the toluene (B28343) ring, the methyl protons, and the methylene (B1212753) protons of the chloroacetyl group would each give rise to distinct signals with characteristic chemical shifts and multiplicities.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their functional group type (e.g., aromatic, methyl, methylene, carbonyl).

2D NMR:

To gain deeper insights into the molecular structure and resolve any ambiguities from 1D spectra, various 2D NMR techniques would be utilized:

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. It would be used to confirm the connectivity of protons within the toluene ring and the chloroacetyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms, providing definitive C-H attachments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for connecting different structural fragments of the molecule, such as linking the chloroacetyl group to the sulfur atom and the sulfur atom to the toluene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which can be used to determine the conformation of the molecule.

Solid-State NMR:

In cases where the compound is a solid and difficult to dissolve, or to study its crystalline packing and polymorphism, solid-state NMR (ssNMR) could be employed. Cross-polarization magic-angle spinning (CP-MAS) is a common ssNMR technique that can provide high-resolution spectra of solid samples.

Expected ¹H NMR Chemical Shifts (Illustrative):

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to -S-) | ~7.3-7.5 | Doublet |

| Aromatic (meta to -S-) | ~7.1-7.3 | Doublet |

| -CH₂-Cl | ~4.2-4.5 | Singlet |

| -CH₃ | ~2.3-2.5 | Singlet |

These are estimated chemical shift ranges and the actual values would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the parent molecule and its fragments. This is a critical tool for confirming the molecular formula of this compound.

HRMS Analysis:

Using an ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the compound would be ionized, and its exact mass would be measured. For this compound (C₉H₉ClOS), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value with a high degree of accuracy (typically within a few parts per million).

Tandem Mass Spectrometry (MS/MS):

Tandem MS, or MS/MS, is used to study the fragmentation pathways of a selected precursor ion. In an MS/MS experiment, the parent ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information.

Plausible Fragmentation Pathways:

The fragmentation of this compound in an MS/MS experiment could involve the cleavage of the thioester bond, the loss of the chloroacetyl group, or fragmentation of the toluene ring. The analysis of these fragmentation patterns would provide strong evidence for the proposed structure.

Illustrative Fragmentation Data:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss |

| [M+H]⁺ | [M+H - C₂H₂ClO]⁺ | Chloroacetyl group |

| [M+H]⁺ | [C₇H₇S]⁺ | Cleavage at the thioester linkage |

| [M+H]⁺ | [C₂H₂ClO]⁺ | Chloroacetyl cation |

This table illustrates potential fragmentation pathways and the actual fragmentation pattern would need to be determined experimentally.

Vibrational and Electronic Spectroscopy for this compound Characterization

Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

Vibrational Spectroscopy (Infrared and Raman):

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to the different functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the C=O stretch of the thioester, the C-Cl stretch of the chloroacetyl group, the C-S stretch of the thioether, and various vibrations associated with the aromatic ring. The IR spectrum of the precursor, p-toluenethiol, shows characteristic bands for the aromatic ring and the S-H bond, the latter of which would be absent in the final product. nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. It is particularly useful for identifying non-polar bonds and can provide a more detailed fingerprint of the molecule.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Thioester) | ~1680-1715 |

| Aromatic C=C | ~1450-1600 |

| C-H (Aromatic) | ~3000-3100 |

| C-H (Aliphatic) | ~2850-3000 |

| C-Cl | ~600-800 |

| C-S | ~600-700 |

These are approximate ranges and the precise positions of the absorption bands would need to be determined from the experimental spectrum.

Electronic Spectroscopy (UV-Vis):

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, which corresponds to electronic transitions between different energy levels. The UV-Vis spectrum of this compound would be expected to show absorption bands arising from the π → π* transitions of the aromatic ring. The position and intensity of these bands can be influenced by the substituents on the ring, including the thioester group. This technique is also fundamental for the quantitative analysis of the compound using HPLC with a UV detector.

Fourier-Transform Infrared (FTIR) Spectroscopy Studies

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of its bonds. The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its molecular structure.

The most prominent feature in the spectrum would be the intense absorption band corresponding to the carbonyl (C=O) stretching vibration of the thioester group. Due to the high polarity of the C=O bond, this peak is typically strong and sharp, appearing in the range of 1680-1710 cm⁻¹. The exact position can be influenced by the electron-withdrawing nature of the adjacent sulfur atom and chloro-methylene group.

Vibrations associated with the aromatic toluene ring also provide key diagnostic peaks. The C-H stretching vibrations of the aromatic ring are expected to appear as a group of weaker bands above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹). The C=C stretching vibrations within the benzene (B151609) ring usually produce a series of sharp bands of variable intensity in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring (para-substitution) can be confirmed by analyzing the overtone bands in the 1800-2000 cm⁻¹ region and the strong C-H out-of-plane bending vibrations, which for a 1,4-disubstituted ring, typically result in a strong band between 800 and 850 cm⁻¹.

Other significant vibrations include those from the aliphatic portions of the molecule. The asymmetric and symmetric stretching vibrations of the methylene (-CH₂) group in the chloroacetyl moiety are anticipated in the 2920-2960 cm⁻¹ range. The C-Cl stretching vibration is expected to produce a moderate to strong band in the lower frequency region, typically between 700 and 800 cm⁻¹. The C-S stretching vibration of the thioester linkage can be more difficult to assign as it is often weak and appears in the fingerprint region, generally between 600 and 700 cm⁻¹.

Table 1: Hypothetical FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3020-3100 | Weak-Medium | C-H Stretch | Aromatic Ring |

| 2920-2960 | Weak-Medium | C-H Asymmetric/Symmetric Stretch | -CH₂- |

| 1680-1710 | Strong, Sharp | C=O Stretch | Thioester |

| 1450-1600 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1400-1450 | Medium | CH₂ Scissoring | -CH₂- |

| 800-850 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic |

| 700-800 | Medium-Strong | C-Cl Stretch | Chloroacetyl |

| 600-700 | Weak-Medium | C-S Stretch | Thioester |

Note: This table represents expected vibrational frequencies based on standard functional group analysis. Actual experimental values may vary.

Raman Spectroscopy Investigations

Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations based on changes in the polarizability of a bond. For a molecule like this compound, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations that may be weak or inactive in the FTIR spectrum.

The aromatic ring vibrations are typically strong in the Raman spectrum due to the high polarizability of the π-electron system. The symmetric "ring breathing" vibration of the para-substituted ring is expected to produce a particularly intense and sharp band, often near 800-850 cm⁻¹, which is highly characteristic. The aromatic C=C stretching vibrations in the 1580-1620 cm⁻¹ region are also expected to be prominent.

In contrast to its strong absorption in FTIR, the carbonyl (C=O) stretch of the thioester is expected to be weaker in the Raman spectrum. However, the C-S and S-C bonds of the thioester linkage are more polarizable and are expected to give rise to more easily identifiable bands in the Raman spectrum than in the FTIR. The C-S stretch would likely appear in the 600-700 cm⁻¹ range, and its enhanced intensity in the Raman spectrum can be a key confirmatory feature.

The C-Cl stretching vibration (around 700-800 cm⁻¹) is also expected to be Raman active and would provide further confirmation of the chloroacetyl moiety. The symmetric C-H stretching of the methyl group attached to the toluene ring would also be readily observed.

Table 2: Hypothetical Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3050-3080 | Strong | C-H Stretch | Aromatic Ring |

| 2920-2980 | Medium | C-H Stretch | -CH₂- and -CH₃ |

| 1580-1620 | Strong | C=C Stretch | Aromatic Ring |

| 1680-1710 | Weak-Medium | C=O Stretch | Thioester |

| 800-850 | Very Strong | Ring Breathing Mode | 1,4-Disubstituted Aromatic |

| 700-800 | Medium | C-Cl Stretch | Chloroacetyl |

| 600-700 | Medium-Strong | C-S Stretch | Thioester |

Note: This table represents expected Raman shifts and intensities based on theoretical principles. Actual experimental results may differ.

X-ray Crystallography of this compound and Its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not available in the public domain, we can hypothesize its likely solid-state structure and packing based on its molecular components and analysis of related derivatives.

If this compound were to be crystallized, it would likely adopt a crystal system of lower symmetry, such as monoclinic or orthorhombic, which is common for organic molecules of this nature. The crystal packing would be governed by a combination of van der Waals forces and weaker intermolecular interactions.

Key potential interactions that would dictate the supramolecular assembly include:

C-H···O Hydrogen Bonds: The acidic methylene protons adjacent to the carbonyl group and the aromatic protons could form weak hydrogen bonds with the oxygen atom of the carbonyl group on a neighboring molecule.

π-π Stacking: The planar aromatic toluene rings could engage in offset π-π stacking interactions, contributing significantly to the stability of the crystal lattice.

Halogen Bonding: The chlorine atom of the chloroacetyl group could act as a halogen bond donor, interacting with the electron-rich oxygen or sulfur atoms of an adjacent molecule.

The analysis of a closely related derivative, such as a bromo- or iodo-acetyl analog, or a derivative with a different substitution on the toluene ring, would provide invaluable insight. Such studies would reveal the preferred conformations of the flexible thioester and chloroacetyl groups and the dominant intermolecular forces, allowing for a more accurate prediction of the crystal structure of the parent compound.

Table 3: Hypothetical Crystallographic Parameters for this compound

| Parameter | Hypothetical Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for low-symmetry organic molecules. |

| Space Group | P2₁/c or P-1 (Monoclinic); P2₁2₁2₁ (Orthorhombic) | Frequent space groups for chiral or achiral organic compounds allowing for efficient packing. |

| Molecules per Unit Cell (Z) | 2 or 4 | Typical for common space groups. |

| Dominant Intermolecular Forces | C-H···O hydrogen bonds, π-π stacking, Halogen bonding | Based on the functional groups present in the molecule. |

Note: The data in this table is purely hypothetical and serves as a prediction based on the chemical structure and the known crystallography of similar organic compounds.

Conclusion and Future Research Trajectories for S Chloroacetyl P Mercaptotoluene Chemistry

Synthesis of Novel S-Chloroacetyl-p-mercaptotoluene Analogues with Tunable Reactivity

The development of novel analogues of this compound with tailored reactivity is a primary area for future investigation. By systematically modifying the aromatic ring and the chloroacetyl group, researchers can fine-tune the electronic and steric properties of the molecule, thereby controlling its reaction kinetics and selectivity.

Future research should focus on introducing a variety of substituents onto the toluene (B28343) ring. Electron-donating groups are expected to increase the nucleophilicity of the sulfur atom, potentially altering the reactivity of the thioester bond, while electron-withdrawing groups would have the opposite effect. Furthermore, modifying the acetyl group with different halogens (e.g., bromine or iodine) or other leaving groups will directly impact the reactivity of the carbon backbone in nucleophilic substitution reactions. Computational studies can be employed to predict the reactivity of these new analogues, guiding synthetic efforts. nih.gov

| Analogue Type | Potential Modification | Anticipated Effect on Reactivity | Potential Application |

| Aromatic Ring Analogue | Introduction of nitro or cyano groups | Decreased nucleophilicity of sulfur, increased reactivity of the chloroacetyl group | Probes for specific biological interactions |

| Aromatic Ring Analogue | Introduction of methoxy (B1213986) or amino groups | Increased nucleophilicity of sulfur, potential for altered solubility | Bioconjugation reagents with modified properties |

| Acetyl Group Analogue | Replacement of chlorine with bromine or iodine | Increased reactivity in nucleophilic substitution | Rapid and efficient labeling of biomolecules |

| Acetyl Group Analogue | Introduction of bulky substituents | Steric hindrance to control reaction selectivity | Site-specific modifications in complex molecules |

Exploration of this compound in Sustainable Chemical Processes

The principles of green chemistry encourage the development of environmentally benign chemical processes. mdpi.com this compound and its derivatives have the potential to be utilized in sustainable synthetic routes. Thioesters are known to be efficient acylating agents, and their use can sometimes offer advantages over more traditional reagents. rsc.org

Future research could explore the use of this compound as a recyclable reagent or catalyst in organic synthesis. The development of synthetic methods that utilize water as a solvent or that proceed under solvent-free conditions would significantly enhance the green credentials of processes involving this compound. rsc.org Additionally, the catalytic hydrogenation of thioesters to produce alcohols and thiols is a promising area of research that aligns with the goals of sustainable chemistry by offering a waste-free alternative to traditional reduction methods. acs.org

| Sustainable Process | Research Focus | Potential Benefit |

| Aqueous Synthesis | Development of water-soluble analogues | Reduction in the use of volatile organic compounds (VOCs) |

| Catalytic Applications | Use as a precursor for novel catalysts | Increased reaction efficiency and atom economy |

| Recyclable Reagents | Design of systems for reagent recovery and reuse | Reduced chemical waste and cost |

| Biocatalysis | Enzymatic transformations of this compound | Highly selective and environmentally friendly synthesis |

Integration of this compound into Next-Generation Functional Materials

The unique reactivity of the chloroacetyl and thioester groups makes this compound an attractive building block for the synthesis of advanced functional materials. rsc.orgwarwick.ac.uk Thioester-containing polymers have gained attention for their applications in responsive materials, bioconjugates, and biodegradable polymers. rsc.orgresearchgate.netrsc.org

Future research should investigate the incorporation of this compound into polymer backbones or as pendant groups. warwick.ac.uk The reactive chloroacetyl handle can be used for post-polymerization modifications, allowing for the introduction of a wide range of functionalities. warwick.ac.ukrsc.org This could lead to the development of novel self-healing materials, drug delivery systems, and advanced coatings. The thioester linkage itself can impart unique properties, such as dynamic covalent character, which is of interest for creating adaptable and responsive materials. rsc.org

| Material Type | Role of this compound | Potential Properties and Applications |

| Responsive Polymers | Monomer or cross-linker | Stimuli-responsive materials for sensors or actuators |

| Self-Healing Materials | Dynamic cross-linking agent | Materials with the ability to repair damage |

| Bioconjugates | Linker for attaching biomolecules to surfaces or polymers | Targeted drug delivery, biosensors |

| Functional Coatings | Surface modification agent | Anti-fouling, anti-corrosion, or biocompatible coatings |

Interdisciplinary Research Opportunities involving this compound

The distinct chemical properties of this compound open up numerous opportunities for interdisciplinary research, bridging chemistry with biology, medicine, and materials science.

In the realm of chemical biology , the chloroacetyl group is a known reactive handle for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins. tandfonline.combionordika.fi this compound could be explored as a novel reagent for the site-specific modification of proteins, enabling the study of protein function and the development of new protein-based therapeutics. bionordika.fijst.go.jp The thioester group also plays a crucial role in many biological processes, and synthetic thioesters can be used as probes to study these pathways. wikipedia.orglibretexts.orglibretexts.org

In medicinal chemistry , the compound could serve as a scaffold for the synthesis of new drug candidates. The reactivity of the chloroacetyl group can be harnessed to form covalent bonds with target proteins, a strategy employed in the design of certain enzyme inhibitors. chemicalbook.com

In materials science , beyond the applications mentioned in the previous section, the sulfur atom in the mercaptotoluene moiety could be used to anchor the molecule to gold surfaces, creating self-assembled monolayers with tailored chemical functionality. This could have applications in the development of new electronic devices and sensors.

The continued exploration of this compound and its analogues is expected to yield significant advancements across these and other scientific fields, underscoring the importance of fundamental chemical research in driving innovation.

Q & A

Q. What are the recommended analytical techniques for characterizing S-Chloroacetyl-p-mercaptotoluene, and how should experimental protocols be designed to ensure reproducibility?

Methodological Answer: To characterize this compound, employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm structural integrity, focusing on chemical shifts for the chloroacetyl and mercaptotoluene moieties.

- High-Performance Liquid Chromatography (HPLC): Optimize mobile phase composition (e.g., acetonitrile/water gradients) to assess purity and detect impurities .

- Mass Spectrometry (MS): Employ electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) for molecular weight validation .

For reproducibility, document all experimental parameters (e.g., solvent purity, temperature, instrument calibration) in alignment with IUPAC guidelines . Peer-reviewed protocols should be prioritized, and cross-referenced with PubChem data for validation .

Basic Research Question

Q. How can researchers design synthesis protocols for this compound to minimize byproduct formation?

Methodological Answer:

- Step 1: Optimize reaction stoichiometry using kinetic studies to identify ideal molar ratios of p-mercaptotoluene and chloroacetyl chloride.

- Step 2: Control reaction temperature (e.g., 0–5°C) to reduce side reactions like hydrolysis of the chloroacetyl group .

- Step 3: Incorporate inert atmosphere conditions (e.g., nitrogen) to prevent oxidation of the thiol group.

- Validation: Compare yields and purity metrics (via HPLC) with literature data, ensuring alignment with peer-reviewed synthesis routes .

Advanced Research Question

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate activation energies for reactions with nucleophiles (e.g., amines, thiols) to predict regioselectivity.

- Molecular Dynamics (MD): Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways .

- Validation: Cross-reference computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .

- Tools: Use software like Gaussian or ORCA, ensuring transparency in input parameters (basis sets, solvation models) .

Advanced Research Question

Q. How should researchers resolve contradictions in reported stability data for this compound under varying storage conditions?

Methodological Answer:

- Step 1: Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling.

- Step 2: Analyze degradation products using LC-MS and compare with conflicting literature .

- Step 3: Apply statistical tools (e.g., ANOVA) to assess significance of environmental factors (light, humidity) .

- Framework: Use PICOT criteria to structure hypotheses (e.g., "Does humidity [I] increase degradation rates [O] compared to dry storage [C] over 6 months [T]?") .

Advanced Research Question

Q. What strategies are effective for isolating and characterizing trace impurities in this compound batches?

Methodological Answer: